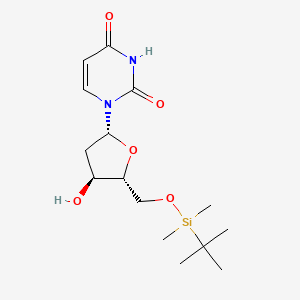

5'-O-TBDMS-dU

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5’-O-Tert-butildimetilsilil-2’-desoxiuridina (5’-O-TBDMS-dU) es un nucleósido modificado que se utiliza principalmente en la síntesis de oligoribonucleótidos. Se caracteriza por la presencia de un grupo tert-butildimetilsilil (TBDMS) en la posición 5’-hidroxilo de la 2’-desoxiuridina. Esta modificación es crucial para proteger el grupo hidroxilo durante diversas reacciones químicas, lo que lo convierte en un compuesto valioso en la química de ácidos nucleicos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

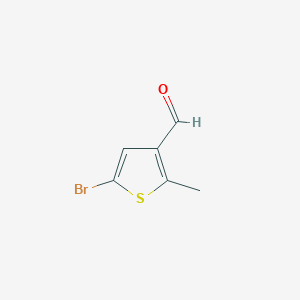

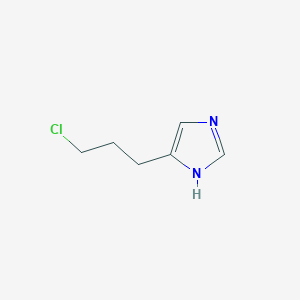

La síntesis de 5’-O-TBDMS-dU generalmente implica la protección del grupo 5’-hidroxilo de la 2’-desoxiuridina con un grupo TBDMS. Esto se logra haciendo reaccionar la 2’-desoxiuridina con cloruro de tert-butildimetilsilil (TBDMS-Cl) en presencia de una base como el imidazol o el nitrato de plata. La reacción generalmente se lleva a cabo en un solvente orgánico como la dimetilformamida (DMF) a temperatura ambiente .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para 5’-O-TBDMS-dU no están ampliamente documentados, el enfoque general implica la síntesis a gran escala utilizando sintetizadores automatizados. Estos sintetizadores emplean el enfoque de fosforamidita, que es adecuado para la producción de derivados de nucleósidos. El proceso garantiza una alta eficiencia de acoplamiento y minimiza las reacciones secundarias .

Análisis De Reacciones Químicas

Tipos de Reacciones

5’-O-TBDMS-dU se somete a varias reacciones químicas, que incluyen:

Oxidación: El grupo TBDMS puede oxidarse para formar silanoles.

Reducción: Las reacciones de reducción pueden eliminar el grupo TBDMS, produciendo el grupo hidroxilo libre.

Sustitución: El grupo TBDMS puede sustituirse con otros grupos protectores o grupos funcionales.

Reactivos y Condiciones Comunes

Oxidación: Los reactivos como el permanganato de potasio (KMnO4) o el tetróxido de osmio (OsO4) se utilizan comúnmente.

Reducción: Se emplean agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).

Sustitución: Se utilizan reactivos como el fluoruro de tetra-n-butilamonio (TBAF) en tetrahidrofurano (THF) para escindir el grupo TBDMS.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen silanoles, grupos hidroxilo libres y varios derivados sustituidos de la 2’-desoxiuridina .

Aplicaciones Científicas De Investigación

5’-O-TBDMS-dU se utiliza ampliamente en la investigación científica, particularmente en los campos de:

Química: Sirve como bloque de construcción para la síntesis de oligoribonucleótidos y otros derivados de ácidos nucleicos.

Biología: Se utiliza en el estudio de las interacciones de los ácidos nucleicos y en el desarrollo de terapias basadas en ácidos nucleicos.

Industria: Se utiliza en la producción de ácidos nucleicos sintéticos para diversas aplicaciones industriales

Mecanismo De Acción

El mecanismo de acción de 5’-O-TBDMS-dU implica la protección del grupo 5’-hidroxilo, lo que evita reacciones secundarias no deseadas durante la síntesis química. El grupo TBDMS se escinde selectivamente en condiciones específicas, lo que permite la liberación controlada del grupo hidroxilo libre. Este mecanismo de protección y desprotección selectivo es crucial para la síntesis eficiente de derivados de ácidos nucleicos .

Comparación Con Compuestos Similares

Compuestos Similares

5’-O-TBDMS-ribonucleósidos: Estos compuestos tienen grupos protectores similares pero se basan en ribonucleósidos en lugar de desoxirribonucleósidos.

2’-O-TBDMS-nucleósidos: Estos compuestos tienen el grupo TBDMS en la posición 2’-hidroxilo.

5’-O-Dimetoxitritil-nucleósidos: Estos compuestos utilizan un grupo protector diferente (dimetoxitritil) en la posición 5’-hidroxilo

Unicidad

5’-O-TBDMS-dU es único debido a su modificación específica en la posición 5’-hidroxilo, que proporciona protección selectiva durante la síntesis química. Esto lo hace particularmente valioso para la síntesis de oligoribonucleótidos y otros derivados de ácidos nucleicos .

Propiedades

Fórmula molecular |

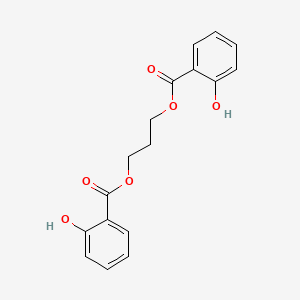

C15H26N2O5Si |

|---|---|

Peso molecular |

342.46 g/mol |

Nombre IUPAC |

1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C15H26N2O5Si/c1-15(2,3)23(4,5)21-9-11-10(18)8-13(22-11)17-7-6-12(19)16-14(17)20/h6-7,10-11,13,18H,8-9H2,1-5H3,(H,16,19,20)/t10-,11+,13+/m0/s1 |

Clave InChI |

HCSHWGNMXQKRCF-DMDPSCGWSA-N |

SMILES isomérico |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)O |

SMILES canónico |

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=O)NC2=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Thiomorpholin-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8762646.png)

![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-methylbenzamide](/img/structure/B8762656.png)